Boc-glu(obzl)-oh dcha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

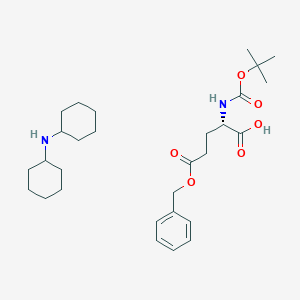

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGYLOMCRIZGSY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13574-84-0 | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound with N-dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Peptide Chemistry and Organic Synthesis

The strategic importance of Boc-Glu(OBzl)-OH DCHA lies in its role within the broader context of peptide synthesis, particularly the Boc solid-phase peptide synthesis (SPPS) methodology. alfa-chemistry.comsigmaaldrich.commedchemexpress.com In this strategy, the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of the amino acid. wiley-vch.de This acid-labile group prevents the amine from participating in unwanted side reactions during the peptide bond formation (coupling) step. It can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose the amine for the next coupling cycle.

Simultaneously, the γ-carboxyl group of the glutamic acid side chain is protected as a benzyl (B1604629) ester (OBzl). peptide.com This protection is crucial to prevent the side chain from reacting during peptide synthesis. The benzyl ester is stable to the acidic conditions used to remove the Boc group but can be cleaved at the end of the synthesis, often through hydrogenolysis or by strong acids like hydrogen fluoride (B91410) (HF). peptide.comorganic-chemistry.org This orthogonal protection scheme allows for the selective deprotection of the α-amino group without affecting the side-chain protection, which is a fundamental principle of modern peptide chemistry. wiley-vch.de

Role As a Protected Amino Acid Building Block in Complex Molecular Architectures

Preparation of Boc-Glu(OBzl)-OH and its Dicyclohexylamine Salt

The synthesis of Boc-Glu(OBzl)-OH is a multi-step process that requires careful selection of orthogonal protecting groups to ensure that the α-amino group and the γ-carboxyl group can be selectively deprotected at different stages of peptide synthesis.

The preparation of Boc-Glu(OBzl)-OH involves two primary transformations of the glutamic acid precursor: esterification of the side-chain carboxylic acid and protection of the α-amino group. The selective protection of glutamic acid's two carboxyl groups can be challenging due to their similar reactivity. thieme-connect.com

A common strategy begins with the selective esterification of the γ-carboxyl group. This is often achieved by preparing the γ-benzyl ester of glutamic acid (H-Glu(OBzl)-OH). Subsequently, the α-amino group is protected using a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a similar reagent under basic conditions. researchgate.netthieme-connect.de The Boc group is favored for its stability under various coupling conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). ug.edu.placs.org

Alternative strategies exist, such as forming an intramolecular anhydride between the two carboxylic acids of an N-protected glutamic acid, followed by a selective reaction with benzyl alcohol. ug.edu.pl The choice of strategy depends on the desired yield, purity, and scalability of the synthesis.

Table 1: Protecting Groups in the Synthesis of Boc-Glu(OBzl)-OH

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagent |

| α-Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| γ-Carboxyl | Benzyl Ester | Bzl or OBzl | Catalytic Hydrogenolysis (H₂/Pd) |

While Boc-Glu(OBzl)-OH is a functional building block, it often exists as an oil or a non-crystalline solid, which complicates its purification, accurate weighing, and storage. bachem.combachem.com To overcome these challenges, it is converted into its dicyclohexylammonium (B1228976) (DCHA) salt.

The formation of the DCHA salt is achieved by treating the acidic Boc-Glu(OBzl)-OH with the base dicyclohexylamine. This reaction typically yields a stable, crystalline solid that is easy to handle and purify through recrystallization. bachem.comontosight.ai The improved stability of the salt form is also advantageous for long-term storage. bachem.com

Before the amino acid derivative can be used in a peptide coupling reaction, the free acid must be regenerated. This is typically done by suspending the DCHA salt in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), and acidifying with an aqueous acid like phosphoric acid or potassium bisulfate. bachem.compeptide.com The dicyclohexylammonium salt byproduct is then removed by extraction, yielding the free acid, Boc-Glu(OBzl)-OH, ready for activation and coupling. bachem.compeptide.com

Methods for Incorporating this compound into Peptide Chains

The incorporation of Boc-Glu(OBzl)-OH into a growing peptide chain is a central step in peptide synthesis, requiring the activation of its free α-carboxyl group to facilitate amide bond formation with the N-terminal amine of another amino acid or peptide fragment.

After converting the DCHA salt back to the free acid, the carboxylic acid of Boc-Glu(OBzl)-OH is activated using specific coupling reagents to form a reactive intermediate. This intermediate then readily reacts with the free amino group of the peptide chain. Common classes of coupling reagents used in both solid-phase and liquid-phase synthesis include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. prepchem.com To minimize side reactions and reduce racemization, they are often used in conjunction with additives such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt). prepchem.comrsc.org

Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient activators that promote rapid coupling with minimal racemization. rsc.org These are often used with a base like diisopropylethylamine (DIEA). rsc.org

Optimized reaction conditions typically involve dissolving the protected amino acid and the coupling reagents in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). prepchem.com The reaction is usually carried out at room temperature, and its progress can be monitored to ensure completion. peptide.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Typical Additive/Base |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | HOBt or HOSu |

| Carbodiimide | Diisopropylcarbodiimide | DIC | HOBt |

| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIEA |

| Uronium Salt | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | DIEA |

In liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, the reactants are dissolved in an appropriate organic solvent. The efficient incorporation of Boc-Glu(OBzl)-OH relies on the same activation principles used in solid-phase synthesis but requires different purification strategies.

A key technique in LPPS is the controlled, stepwise addition of reagents. The Boc-Glu(OBzl)-OH is first activated in situ with a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with HOBt, to form the active ester. peptide.com This activated species is then combined with the solution containing the peptide chain with a free N-terminal amine. After the coupling reaction is complete, the newly formed, longer peptide must be isolated from the reaction mixture. This typically involves aqueous work-up procedures to remove excess reagents and byproducts, followed by purification techniques such as crystallization or chromatography. peptide.com The orthogonality of the Boc and benzyl protecting groups is crucial, allowing for the elongation of the peptide chain without affecting the protected glutamic acid side chain. peptide.com

Protecting Group Chemistry and Orthogonal Deprotection Strategies Involving Boc Glu Obzl Oh Dcha

Nα-tert-Butoxycarbonyl (Boc) Group Lability and Cleavage Protocols

The Boc group is a widely used protecting group for the α-amino function of amino acids due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions semanticscholar.orgnih.gov. This acid-lability is a cornerstone of the Boc/Bzl strategy in peptide synthesis seplite.com.

Acid-Catalyzed Deprotection Mechanisms and Reaction Kinetics

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a mechanism involving protonation of the carbonyl oxygen of the carbamate (B1207046) total-synthesis.comacsgcipr.org. This initial protonation is followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine of the amino acid total-synthesis.comacsgcipr.org. The reaction is driven by the formation of the gaseous byproducts, isobutylene (B52900) (from the deprotonation of the tert-butyl cation) and carbon dioxide total-synthesis.comacsgcipr.org.

Kinetic studies have revealed that the rate of Boc deprotection can exhibit a second-order dependence on the concentration of strong acids such as hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid scribd.comresearchgate.netnih.gov. This kinetic behavior is rationalized by a mechanism involving a rapid pre-equilibrium protonation of the Boc group, followed by a rate-limiting fragmentation step scribd.com. In contrast, with trifluoroacetic acid (TFA), a large excess of the acid is often required to achieve a reasonable reaction rate, and the kinetics can show an inverse dependence on the trifluoroacetate (B77799) concentration researchgate.netnih.gov.

A variety of acidic reagents are commonly employed for Boc deprotection, with TFA being a traditional choice acsgcipr.orgnih.gov. However, due to its corrosive nature and environmental concerns, other acids like HCl in dioxane, phosphoric acid, and methanesulfonic acid are also utilized acsgcipr.orgresearchgate.netnih.gov. The choice of acid and solvent system can influence the reaction rate and selectivity.

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Concentration | Solvent | Notes |

| Trifluoroacetic acid (TFA) | 25-50% | Dichloromethane (B109758) (DCM) | Traditional reagent, highly effective but corrosive. acsgcipr.org |

| Hydrochloric acid (HCl) | 4 M | Dioxane | Common alternative to TFA. researchgate.net |

| Methanesulfonic acid (MSA) | - | Methanol (B129727) | Effective and considered a "greener" alternative. acsgcipr.orgresearchgate.net |

| Phosphoric acid (H₃PO₄) | Aqueous | Tetrahydrofuran (THF) | A milder option for certain applications. nih.govacsgcipr.org |

Utilization of Scavengers to Mitigate Side Reactions during Boc Removal

A significant challenge during Boc deprotection is the generation of the highly reactive tert-butyl cation acsgcipr.orgresearchgate.net. This electrophilic species can lead to undesirable side reactions, particularly the alkylation of nucleophilic amino acid side chains such as those of tryptophan, methionine, and cysteine nih.govsigmaaldrich.com. To prevent these side reactions, "scavengers" are added to the cleavage cocktail nih.govresearchgate.net.

Scavengers are nucleophilic compounds that efficiently trap the carbocations generated during deprotection nih.govnih.gov. The choice of scavenger depends on the amino acid composition of the peptide being synthesized. For instance, in peptides containing tryptophan, scavengers are crucial to prevent tert-butylation of the indole (B1671886) ring sigmaaldrich.com. Similarly, for methionine-containing peptides, scavengers can prevent the formation of sulfonium (B1226848) salts researchgate.net.

Table 2: Common Scavengers Used in Boc Deprotection

| Scavenger | Target Residue(s) | Mechanism of Action |

| Thioanisole | Tryptophan, Methionine | Traps carbocations through electrophilic aromatic substitution and reaction with the sulfur atom. sigmaaldrich.comacs.org |

| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | A potent scavenger for tert-butyl cations and aids in the removal of trityl groups from cysteine. sigmaaldrich.com |

| Anisole | Tryptophan | Traps carbocations via electrophilic aromatic substitution. acs.org |

| p-Cresol | General | Acts as a nucleophile to trap carbocations. nih.gov |

| Triisopropylsilane (TIS) | General | Reduces carbocations. acs.org |

γ-Benzyl Ester (OBzl) Group Stability and Selective Removal

The γ-benzyl ester (OBzl) group in Boc-Glu(OBzl)-OH DCHA serves to protect the side-chain carboxylic acid of glutamic acid. This protection is essential to prevent side reactions during peptide coupling steps biosynth.com. The OBzl group is stable to the acidic conditions used for Boc removal, a property that is central to the design of orthogonal and pseudo-orthogonal protection strategies seplite.com.

Chemical and Catalytic Hydrogenation Cleavage Methods

The most common method for the removal of benzyl (B1604629) ester protecting groups is catalytic hydrogenation acsgcipr.orgacsgcipr.org. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source acsgcipr.orgorganic-chemistry.org. The reaction proceeds via the bonding of the substrate and hydrogen to the active sites on the metal catalyst, leading to the cleavage of the ester bond and the formation of the free carboxylic acid and toluene (B28343) acsgcipr.orgacsgcipr.org.

Catalytic transfer hydrogenation is an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or formic acid, is used to transfer hydrogen to the substrate in the presence of the catalyst acsgcipr.orgorganic-chemistry.org. This approach can be advantageous as it avoids the need for specialized equipment for handling hydrogen gas acsgcipr.org.

While catalytic hydrogenation is the predominant method, benzyl esters can also be cleaved under strongly acidic conditions, such as with liquid hydrogen fluoride (B91410) (HF) nih.govspringernature.com. However, this method is less selective and can lead to side reactions if not carefully controlled.

Design of Differential Deprotection Schemes for Multifunctional Peptides

The differential stability of the Boc and OBzl groups allows for the design of selective deprotection schemes in the synthesis of complex peptides biosynth.comoup.com. The Boc group can be removed with moderate acids like TFA, leaving the OBzl group intact. This allows for the elongation of the peptide chain at the N-terminus. Subsequently, the OBzl group can be removed by catalytic hydrogenation, which does not affect other protecting groups that are labile to acid or base. This orthogonality is crucial for the synthesis of peptides with modified side chains or for the on-resin cyclization of peptides involving the glutamic acid side chain oup.com.

Implications of Orthogonal and Pseudo-Orthogonal Protection in Complex Peptide Synthesis Strategies

The concept of orthogonality in protecting group strategy is paramount for the synthesis of complex peptides biosynth.comorganic-chemistry.org. An orthogonal protection scheme involves two or more classes of protecting groups that are removed by different chemical mechanisms, allowing for their selective removal in any order oup.com. The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (tBu) group for side-chain protection is a classic example of an orthogonal strategy biosynth.com.

The Boc/Bzl strategy, which utilizes two acid-labile protecting groups, is considered a "pseudo-orthogonal" or "quasi-orthogonal" system biosynth.com. In this strategy, selectivity is achieved not by different reaction mechanisms, but by the graduated lability of the protecting groups to acid oup.comresearchgate.net. The Boc group is highly sensitive to moderate acids like TFA, whereas the benzyl-based side-chain protecting groups, including the OBzl ester, require much stronger acids like liquid HF for cleavage seplite.comnih.govspringernature.com. This difference in acid lability allows for the selective removal of the Nα-Boc group at each step of peptide synthesis while the side-chain protecting groups remain intact seplite.com. The final deprotection of all side-chain groups is then accomplished in a single step with a strong acid nih.govresearchgate.net.

This pseudo-orthogonal approach has been a workhorse in solid-phase peptide synthesis and is particularly advantageous for the synthesis of long and difficult peptide sequences researchgate.netresearchgate.net. The ability to selectively deprotect either the N-terminus or a specific side chain by choosing the appropriate deprotection conditions is a powerful tool for creating complex peptide architectures, including branched, cyclic, and post-translationally modified peptides oup.com.

Applications of Boc Glu Obzl Oh Dcha in Advanced Peptide Synthesis and Chemical Biology

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Boc-Glu(OBzl)-OH DCHA is a standard and widely utilized reagent for the incorporation of glutamic acid residues in peptides synthesized via Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com The Boc/Bzl strategy is a classical approach in SPPS that relies on a graduation of acid lability for the removal of protecting groups. du.ac.in

Standard Protocols for Glutamic Acid Incorporation in SPPS

The incorporation of Boc-Glu(OBzl)-OH into a growing peptide chain on a solid support follows a cyclical process. A typical protocol involves the following key steps:

| Step | Procedure | Reagents | Purpose |

| 1. Resin Swelling | The solid support resin is swollen in a suitable solvent. | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | To allow for optimal diffusion of reagents within the resin beads. du.ac.in |

| 2. Boc Deprotection | The N-terminal Boc group of the resin-bound peptide is removed. | Trifluoroacetic acid (TFA) in DCM | To expose the free amino group for the next coupling reaction. du.ac.inpeptide.com |

| 3. Neutralization | The resulting TFA salt of the amino group is neutralized. | Diisopropylethylamine (DIEA) in DCM | To generate the free amine necessary for nucleophilic attack during coupling. peptide.com |

| 4. Coupling | The activated Boc-Glu(OBzl)-OH is coupled to the deprotected N-terminus. | Coupling reagents (e.g., DIC/HOBt, HBTU/HATU), Boc-Glu(OBzl)-OH | To form a new peptide bond. |

| 5. Capping (Optional) | Any unreacted amino groups are acetylated. | Acetic anhydride (B1165640) | To prevent the formation of deletion sequences. |

| 6. Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM | To purify the resin-bound peptide before the next cycle. |

This cycle is repeated for each subsequent amino acid in the peptide sequence. The benzyl (B1604629) (Bzl) group protecting the glutamic acid side-chain remains stable under the mild acidic conditions used for Boc removal and is cleaved at the end of the synthesis. peptide.com PAM resin is a commonly used solid support for the Boc strategy. peptide.com

Synthesis of Complex Peptides and Modified Peptide Sequences via Boc-SPPS

The Boc/Bzl strategy, employing building blocks like Boc-Glu(OBzl)-OH, has been instrumental in the synthesis of large and complex peptides. Although the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains a robust method, particularly for certain sequences. luxembourg-bio.com One of the significant challenges in SPPS is the potential for side reactions. For instance, aspartimide formation can be a problematic side reaction, especially in sequences containing Asp-Gly or Asp-Ser. peptide.com

The use of Boc-protected amino acids, including Boc-Glu(OBzl)-OH, allows for the synthesis of modified peptides. For example, it has been used in the preparation of glycopeptide-α-thioesters. In such syntheses, modified protocols may be employed, such as using a milder cleavage cocktail containing trifluoromethanesulfonic acid (TfOH) instead of the highly toxic hydrogen fluoride (B91410) (HF) for the final deprotection step, which is crucial for acid-labile modifications.

Contributions to Solution-Phase Peptide Synthesis (LPPS)

While SPPS offers advantages in terms of speed and automation, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together. bachem.com The Boc/Bzl strategy is also well-suited for LPPS. sigmaaldrich.com

Synthesis of Specific Bioactive Peptide Sequences (e.g., Angiotensin II, Delta-sleep-inducing Peptide)

Boc-Glu(OBzl)-OH has been a key component in the synthesis of various bioactive peptides. A notable example is the synthesis of Delta-sleep-inducing peptide (DSIP), a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. The synthesis of DSIP and its analogs has been accomplished using classical solution-phase methods, where Boc-protected amino acids, including those for glutamic acid, are sequentially coupled.

While specific details on the use of this compound in the synthesis of Angiotensin II were not found in the provided search results, the general principles of LPPS with Boc-protected amino acids are applicable to the synthesis of this octapeptide.

Considerations for Large-Scale Peptide Synthesis and Process Optimization

The large-scale manufacturing of therapeutic peptides presents numerous challenges, including maximizing yield, ensuring purity, and minimizing costs and environmental impact. bachem.com Process optimization is crucial, and this involves careful selection of synthetic strategies, protecting groups, and purification methods.

The development of the HIV fusion inhibitor enfuvirtide (B549319), a 36-amino-acid peptide, demonstrated the feasibility of large-scale chemical synthesis of complex peptide therapeutics. nih.gov While the specific details of the protecting group strategy for every amino acid in the commercial synthesis of enfuvirtide are proprietary, the principles of both SPPS and fragment condensation in solution, often employing Boc-protected amino acids, are central to such large-scale productions.

Impact on Drug Discovery and Therapeutic Development

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. The ability to chemically synthesize peptides with high purity and in sufficient quantities is fundamental to their development as drugs. This compound, as a key building block, has contributed to the advancement of peptide-based drug discovery.

The synthesis of peptide antigens for the generation of specific antibodies is one area of impact. By incorporating residues like glutamic acid using Boc-Glu(OBzl)-OH, peptides that mimic epitopes of proteins can be constructed. These synthetic peptides can then be used to raise antibodies for research, diagnostic, and therapeutic purposes.

Furthermore, the development of macrocyclic peptide inhibitors, such as BMS-986189, a PD-L1 inhibitor, highlights the sophisticated chemical synthesis required for modern peptide drugs. nih.gov The manufacturing of such complex molecules often involves overcoming challenges related to side reactions and lability during deprotection, necessitating careful process optimization. nih.gov The principles of peptide synthesis, honed through the use of reagents like this compound, underpin the ability to create these next-generation therapeutics. The growing pipeline of peptide drugs in clinical and preclinical development underscores the continued importance of robust and efficient peptide synthesis methodologies.

Design and Synthesis of Peptide-Based Enzyme Inhibitors (e.g., Caspase, Protease Inhibitors)

Boc-Glu(OBzl)-OH is an essential reagent in the synthesis of peptide-based enzyme inhibitors, where the glutamic acid residue often plays a critical role in binding to the active site of the target enzyme. The benzyl ester protects the side-chain carboxyl group, preventing unwanted side reactions during peptide coupling, while the Boc group allows for stepwise chain elongation.

A notable application is in the development of protease inhibitors. For instance, Boc-L-Glu(OBzl)-OH has been utilized as a key building block in the synthesis of novel peptide aldehyde inhibitors targeting the 20S proteasome. In one study, the compound was incorporated at the P3 position of a tripeptide aldehyde, resulting in the synthesis of Boc-L-Glu(OBzl)-L-Leu-L-Leucinal. This inhibitor's design leverages the specific interactions between the glutamic acid side chain and the enzyme's binding pockets to achieve potent and selective inhibition.

Facilitation of Structure-Activity Relationship (SAR) Studies in Peptide Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Boc-Glu(OBzl)-OH is a valuable tool in this process, allowing chemists to systematically introduce a protected glutamic acid residue into a peptide sequence and assess its impact on function.

The synthesis of 20S proteasome inhibitors provides a clear example of this application. In SAR studies of peptide aldehydes, researchers compared the inhibitory activity of compounds containing a Glu(OBzl) residue at the P3 position with those containing other residues, such as Asp(OBzl). It was observed that the longer side chain of the glutamic acid derivative fits well into the S3 binding pocket of the proteasome, forming strong hydrophobic interactions. However, the study also revealed that the shorter side chain of an aspartic acid derivative (Asp(OBzl)) was more suitable for this particular cleft, leading to more active inhibition in that series. This type of systematic replacement, enabled by the availability of well-defined building blocks like Boc-Glu(OBzl)-OH, is crucial for optimizing the potency and selectivity of peptide-based inhibitors.

By using Boc-Glu(OBzl)-OH, researchers can:

Probe Binding Pockets: Systematically place a glutamic acid residue at various positions in a peptide to map interactions with a target receptor or enzyme.

Enhance Selectivity: Modify peptide sequences to favor binding to a specific target over related off-targets, thereby reducing potential side effects.

The data below summarizes the comparative inhibitory activity from a study on 20S proteasome inhibitors, illustrating the insights gained from SAR studies.

| Compound ID | P3 Residue | P2 Residue | P1 Residue | Inhibitory Activity (ChT-L IC50) |

| 3l | Boc-L-Glu(OBzl) | L-Leu | L-Leucinal | > 200 nM |

| 3j | Boc-L-Asp(OBzl) | L-Leu | L-Leucinal | 53.7 nM |

| 3o | Boc-L-Ser(OBzl) | L-Leu | L-Leucinal | 19.8 nM |

| Data derived from a study on peptide aldehyde inhibitors of the 20S proteasome. |

Construction of Combinatorial Libraries and Peptidomimetics for Lead Identification

The discovery of novel drug leads often relies on the screening of large collections of molecules known as combinatorial libraries. Boc-Glu(OBzl)-OH serves as a standard building block in the solid-phase synthesis of peptide libraries, which can contain thousands to millions of unique sequences. Its stability and predictable reactivity make it suitable for the automated and manual synthesis protocols used to generate these libraries.

The "split-and-pool" synthesis method, a common strategy for creating one-bead-one-compound (OBOC) libraries, can readily incorporate Boc-Glu(OBzl)-OH. In this process, a resin is split into multiple portions, a different amino acid (such as Boc-Glu(OBzl)-OH) is coupled to each portion, and then all portions are pooled back together. By repeating this cycle, a vast diversity of peptide sequences is generated. The presence of the benzyl protecting group on the glutamic acid side chain is compatible with the Boc-based synthesis strategy, ensuring the integrity of the side chain throughout the library's construction.

Furthermore, Boc-Glu(OBzl)-OH is a foundational component for the synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. Many peptidomimetic scaffolds are built upon an amino acid backbone. The ability to incorporate a protected glutamic acid allows for the introduction of a key acidic or hydrogen-bonding functionality into the peptidomimetic structure, which is often essential for biological activity. Research documents show the use of Boc-Glu(OBzl)-OH in the straightforward synthesis of diverse, well-defined peptide sequences, such as Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH and Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH, demonstrating its utility in building varied molecular frameworks that are the basis for library construction. csic.es

Analytical Characterization and Quality Assurance of Boc Glu Obzl Oh Dcha and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in the quality control of Boc-Glu(OBzl)-OH DCHA, providing reliable means to separate and quantify the target compound from potential impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This technique effectively separates the compound of interest from non-polar and polar impurities.

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides with altered biological properties. Chiral HPLC is employed to resolve and quantify the enantiomers. This is often achieved using chiral stationary phases (CSPs) that can selectively interact with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are frequently utilized for the separation of protected amino acids.

A typical HPLC method for the analysis of this compound might involve the following parameters:

| Parameter | Condition |

| Column | C18 (for purity) or Chiral Stationary Phase (for enantiomeric purity) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometry, usually at a wavelength around 220 nm |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid technique used for both qualitative purity assessment and for monitoring the progress of reactions involving this compound. A small amount of the sample is spotted onto a silica (B1680970) gel plate, which is then developed in a sealed chamber containing a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the Rf value of the sample to that of a standard, the presence of the desired compound can be confirmed and the presence of impurities can be detected as additional spots. Different solvent systems can be employed to achieve optimal separation.

Commonly used solvent systems for the TLC analysis of Boc-protected amino acids include mixtures of:

Ethyl acetate (B1210297) and hexane (B92381)

Chloroform and methanol (B129727)

Butanol, acetic acid, and water

The visualization of the spots on the TLC plate is typically achieved by staining with reagents such as ninhydrin, which reacts with the free amine of any deprotected glutamic acid, or potassium permanganate.

Spectroscopic Methods for Structural Confirmation and Stereochemical Analysis

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound, serving as essential tools for its definitive identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity and structure of this compound.

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their chemical environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are analyzed to assign them to specific protons within the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, allowing for the confirmation of the carbon framework.

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the presence of the Boc protecting group, the benzyl (B1604629) ester, the glutamic acid backbone, and the dicyclohexylamine (B1670486) counter-ion.

| ¹H NMR Signal Assignment (Illustrative) | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons of Benzyl Group | 7.35 | Multiplet | Aromatic protons |

| Methylene Protons of Benzyl Group | 5.12 | Singlet | -CH₂-Ph |

| α-Proton of Glutamic Acid | 4.30 | Multiplet | α-CH |

| γ-Methylene Protons of Glutamic Acid | 2.50 | Multiplet | γ-CH₂ |

| β-Methylene Protons of Glutamic Acid | 1.90-2.20 | Multiplet | β-CH₂ |

| Protons of Boc Group | 1.45 | Singlet | -C(CH₃)₃ |

| Protons of Dicyclohexylamine | 1.10-2.00 | Multiplets | Cyclohexyl protons |

| ¹³C NMR Signal Assignment (Illustrative) | Approximate Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon (Carboxylic Acid) | ~175 | -COOH |

| Carbonyl Carbon (Ester) | ~173 | -COO-CH₂- |

| Carbonyl Carbon (Boc) | ~156 | -O-CO-N- |

| Aromatic Carbons | 128-136 | Benzyl group carbons |

| Methylene Carbon (Benzyl) | ~66 | -CH₂-Ph |

| α-Carbon (Glutamic Acid) | ~53 | α-CH |

| Methylene Carbons (DCHA) | 25-52 | Cyclohexyl carbons |

| Methylene Carbons (Glutamic Acid) | 28-31 | β, γ-CH₂ |

| Quaternary Carbon (Boc) | ~80 | -C(CH₃)₃ |

| Methyl Carbons (Boc) | ~28 | -C(CH₃)₃ |

Optical Rotation Measurements

Optical rotation is a critical parameter for confirming the stereochemical integrity of this compound. As a chiral molecule, the L-enantiomer will rotate the plane of polarized light in a specific direction and magnitude. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration.

The measurement is performed using a polarimeter. A solution of the compound is placed in the instrument, and the angle of rotation of plane-polarized light is measured. The specific rotation of commercially available Boc-L-Glu(OBzl)-OH is typically around -5.5° (c = 1% in acetic acid). A significant deviation from this value could indicate the presence of the D-enantiomer or other chiral impurities. This measurement provides a straightforward and reliable method for assessing the enantiomeric purity of the material.

Future Prospects and Research Directions for Boc Glu Obzl Oh Dcha in Chemical Synthesis

Innovations in Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of these processes. A significant area of research is the development of more sustainable methods for the synthesis and use of protected amino acids like Boc-Glu(OBzl)-OH DCHA.

One promising innovation is the use of water as a solvent for solid-phase peptide synthesis (SPPS). Traditionally, organic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are used, which pose environmental and health risks. Researchers have developed methods using water-dispersible Boc-amino acid nanoparticles. imperial.ac.uksemanticscholar.org This approach involves pulverizing the Boc-amino acids into nanoparticles, which can then be used in aqueous media for peptide synthesis. imperial.ac.uksemanticscholar.org This not only reduces the reliance on hazardous solvents but can also improve the efficiency of the synthesis in some cases.

Another green approach is the application of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. unibo.it Ball-milling techniques have been successfully employed for peptide bond formation using Boc-protected amino acids. unibo.it This solvent-free method drastically reduces waste and can lead to faster reaction times. unibo.it

Table 1: Comparison of Green Chemistry Approaches in Peptide Synthesis

| Approach | Key Features | Advantages |

| Aqueous SPPS | Utilization of water-dispersible Boc-amino acid nanoparticles. imperial.ac.uksemanticscholar.org | Reduces use of hazardous organic solvents, potentially improves efficiency. imperial.ac.uksemanticscholar.org |

| Mechanochemistry | Solvent-free or low-solvent peptide bond formation via ball-milling. unibo.it | Minimizes waste, can accelerate reaction times, enables unique reactivity. unibo.it |

Expanding its Role in the Synthesis of Highly Complex Peptide Architectures and Novel Bioactive Compounds

The synthesis of large and complex peptides, such as therapeutic proteins and enzymes, remains a significant challenge. This compound is a critical component in strategies aimed at overcoming these hurdles. The Boc/Bn protecting group strategy is well-suited for the synthesis of long peptides and those containing complex modifications. beilstein-journals.org

Researchers are exploring the use of this compound in the chemo-enzymatic peptide synthesis (CEPS) of glycoproteins, which are notoriously difficult to produce. nih.gov This hybrid approach combines the advantages of chemical synthesis for the peptide backbone with the specificity of enzymes for glycosylation. The milder reaction conditions of some green chemistry approaches can also be beneficial in preserving the integrity of delicate glycan structures during synthesis. nih.gov

Furthermore, the unique properties of glutamic acid, with its side-chain carboxyl group, make this compound a valuable tool for creating branched and cyclic peptides. These non-linear peptide architectures often exhibit enhanced biological activity and stability compared to their linear counterparts. The development of novel synthetic methodologies that leverage this building block will continue to expand the accessible chemical space for drug discovery.

Development of Automated and High-Throughput Synthetic Platforms Leveraging this compound Chemistry

Automation has revolutionized peptide synthesis, enabling the rapid and reliable production of peptides. americanpeptidesociety.org Automated synthesizers based on Boc chemistry were among the first to be developed and continue to be refined. nih.gov These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final peptide product. americanpeptidesociety.org

The integration of this compound into high-throughput synthesis platforms is a key area of future development. acs.orgnih.gov These platforms enable the parallel synthesis of large libraries of peptides, which can then be screened for biological activity. acs.orgnih.gov This approach significantly accelerates the discovery of new drug leads and functional biomaterials. For instance, mega-high-throughput screening platforms have been developed for discovering biologically relevant sequence-defined non-natural polymers, where Boc-protected amino acids are used as building blocks. acs.orgnih.gov

Microwave-assisted solid-phase peptide synthesis (SPPS) is another technological advancement that has enhanced the speed and efficiency of peptide synthesis. beilstein-journals.orgkohan.com.tw The use of microwave irradiation can accelerate both the deprotection and coupling steps in Boc-based SPPS, allowing for the rapid synthesis of even complex peptides.

Table 2: Technologies Enhancing the Use of this compound

| Technology | Application in Peptide Synthesis | Key Benefits |

| Automated Synthesizers | Streamlined and controlled solid-phase peptide synthesis. nih.govamericanpeptidesociety.org | Increased reproducibility, reduced human error, higher throughput. americanpeptidesociety.org |

| High-Throughput Platforms | Parallel synthesis of large peptide libraries for screening. acs.orgnih.gov | Accelerated discovery of bioactive compounds. acs.orgnih.gov |

| Microwave-Assisted SPPS | Rapid deprotection and coupling steps in peptide synthesis. beilstein-journals.orgkohan.com.tw | Significantly reduced synthesis times, improved efficiency for difficult sequences. beilstein-journals.org |

Q & A

Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?

- Methodological Answer :

- Document all synthesis parameters (e.g., stoichiometry, reaction time, purification steps) following ACS Author Guidelines .

- Deposit raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) with digital object identifiers (DOIs).

- Include negative results (e.g., failed coupling attempts) to guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.